molecular formula C21H28O4 B15288545 6-Dehydro-21-deoxy Cortisol

6-Dehydro-21-deoxy Cortisol

Cat. No.: B15288545
M. Wt: 344.4 g/mol
InChI Key: OAHLBJQRWHQCCJ-IUWOMPCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dehydro-21-deoxy Cortisol is a synthetic steroid compound that is structurally related to cortisol. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is a derivative of cortisol, which is a naturally occurring hormone in the human body that plays a crucial role in the regulation of metabolism, immune response, and stress.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Dehydro-21-deoxy Cortisol typically involves the chemical modification of cortisol or its precursors. One common method includes the dehydrogenation of 21-deoxycortisol, which can be achieved using specific oxidizing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired transformation.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial cell factories. For instance, Escherichia coli can be genetically engineered to express specific enzymes that facilitate the conversion of precursor molecules into the desired steroid compound . This method is advantageous due to its high specificity and catalytic efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Dehydro-21-deoxy Cortisol undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of specific functional groups with others.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced steroid intermediates.

Scientific Research Applications

6-Dehydro-21-deoxy Cortisol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Dehydro-21-deoxy Cortisol involves its interaction with specific molecular targets and pathways. It primarily acts on the glucocorticoid receptor, modulating the expression of genes involved in the inflammatory response and metabolism . The compound’s effects are mediated through both genomic and non-genomic mechanisms, influencing various cellular processes.

Comparison with Similar Compounds

Uniqueness: 6-Dehydro-21-deoxy Cortisol is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities. Unlike its similar compounds, it has a dehydrogenated structure that influences its reactivity and interaction with biological targets.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

(8S,9S,10R,11S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h4-5,10,15-18,24-25H,6-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20?,21+/m0/s1

InChI Key

OAHLBJQRWHQCCJ-IUWOMPCOSA-N

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2C1(C[C@@H]([C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3C2C=CC4=CC(=O)CCC34C)O)C)O

Origin of Product

United States

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